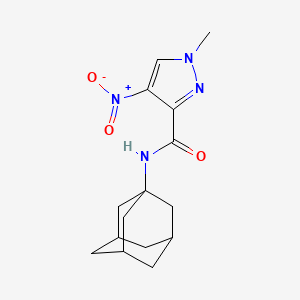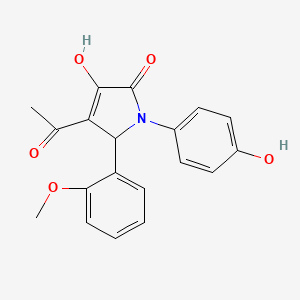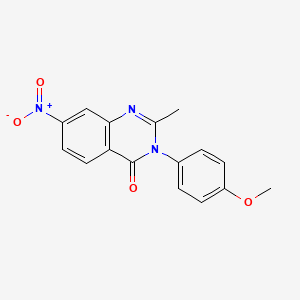
2,2'-(biphenyl-2,2'-diyldimethanediyl)bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is a complex organic compound characterized by its biphenyl core structure linked to isoindole dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) typically involves the reaction of biphenyl derivatives with isoindole dione precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the isoindole dione groups to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted biphenyl compounds from substitution reactions.
Scientific Research Applications
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity. The isoindole dione groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenol: A simpler biphenyl derivative with hydroxyl groups.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at different positions.
Bisphenol A: A well-known biphenyl derivative used in the production of polycarbonate plastics.
Uniqueness
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is unique due to its combination of biphenyl and isoindole dione structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C30H20N2O4 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[2-[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H20N2O4/c33-27-23-13-5-6-14-24(23)28(34)31(27)17-19-9-1-3-11-21(19)22-12-4-2-10-20(22)18-32-29(35)25-15-7-8-16-26(25)30(32)36/h1-16H,17-18H2 |
InChI Key |
KHUOBLGJZQUDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)


![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)

![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
